

# Technical Guide: Physicochemical Properties and Analytical Characterization of 2-Bromo-4-chloroanisole

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## Compound of Interest

Compound Name: **2-Bromo-4-chloroanisole**

Cat. No.: **B057475**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular weight and analytical methodologies for the characterization of **2-Bromo-4-chloroanisole**, a key intermediate in organic synthesis.

## Molecular Weight and Chemical Formula

**2-Bromo-4-chloroanisole** is a halogenated aromatic ether. Its fundamental physicochemical properties are summarized below.

## Quantitative Data Summary

The molecular weight and elemental composition of **2-Bromo-4-chloroanisole** have been determined and are presented in Table 1.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>6</sub> BrClO	[NIST, PubChem]
Molecular Weight ( g/mol )	221.48	[PubChem, Santa Cruz Biotechnology]
Exact Mass (Da)	219.929056	[SpectraBase]

## Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **2-Bromo-4-chloroanisole** is C<sub>7</sub>H<sub>6</sub>BrClO. The calculation based on the atomic weights of each element is detailed in Table 2.

Element	Symbol	Quantity	Atomic Weight ( g/mol )	Total Weight ( g/mol )
Carbon	C	7	12.011	84.077
Hydrogen	H	6	1.008	6.048
Bromine	Br	1	79.904	79.904
Chlorine	Cl	1	35.453	35.453
Oxygen	O	1	15.999	15.999
Total		221.481		

The calculated molecular weight of 221.481 g/mol is in excellent agreement with the published values.[\[1\]](#)[\[2\]](#)

## Experimental Protocols for Characterization

The identity and purity of **2-Bromo-4-chloroanisole** can be confirmed using a variety of analytical techniques. Standard protocols for these analyses are outlined below.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To confirm the identity and assess the purity of **2-Bromo-4-chloroanisole**.

Methodology:

- Sample Preparation: Dissolve a small amount of **2-Bromo-4-chloroanisole** in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of

approximately 1 mg/mL.

- Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane column) coupled to a mass spectrometer.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute. Hold at 280 °C for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 450.
  - Ion Source Temperature: 230 °C.
- Data Analysis: The resulting mass spectrum should be compared to a reference spectrum for **2-Bromo-4-chloroanisole** from a spectral library, such as the NIST Mass Spectral Library.<sup>[3]</sup> The retention time from the gas chromatogram provides an indication of purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Objective: To elucidate the chemical structure of **2-Bromo-4-chloroanisole**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in an NMR tube.

- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment.
  - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
  - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Data Analysis: The  $^1\text{H}$  NMR spectrum of **2-Bromo-4-chloroanisole** is expected to show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.

Objective: To identify the functional groups present in **2-Bromo-4-chloroanisole**.

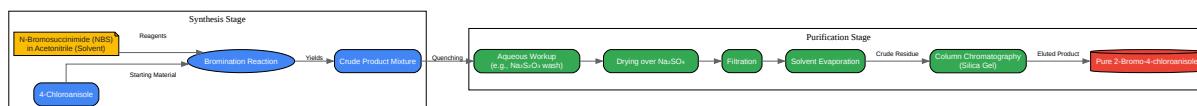
Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
- Data Analysis: The IR spectrum should be analyzed for characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O

stretching (ether), and C-Br/C-Cl stretching. Reference spectra are available from databases such as the NIST Chemistry WebBook.<sup>[4]</sup><sup>[5]</sup>

## Synthesis and Purification Workflow

The following section describes a plausible synthetic route and purification scheme for **2-Bromo-4-chloroanisole**, which is a common workflow for the preparation of such substituted aromatic compounds.



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**Caption:** Synthesis and purification workflow for **2-Bromo-4-chloroanisole**.

This diagram illustrates a typical laboratory-scale synthesis. The process begins with the bromination of 4-chloroanisole. The resulting crude product is then subjected to a series of purification steps, including an aqueous workup to remove unreacted bromine and byproducts, drying, solvent removal, and finally, column chromatography to isolate the pure **2-Bromo-4-chloroanisole**.

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## References

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